Ntncb hydrochloride
Overview
Description
Ntncb hydrochloride is a potent and selective neuropeptide Y Y5 receptor antagonist. It has a Ki value of 8 nM against the human Y5 receptor . This compound is primarily used in scientific research to study the neuropeptide Y system, which is involved in various physiological processes including appetite regulation, anxiety, and circadian rhythms.
Preparation Methods
The preparation of Ntncb hydrochloride involves synthetic routes that typically include the dissolution of the compound in a solvent such as dimethyl sulfoxide (DMSO). For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of DMSO to achieve a concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ntncb hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product.
Scientific Research Applications
Ntncb hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the neuropeptide Y system and its interactions with various receptors.
Biology: It helps in understanding the physiological roles of neuropeptide Y, including its effects on appetite, anxiety, and circadian rhythms.
Medicine: It is investigated for its potential therapeutic applications in treating conditions like obesity, anxiety disorders, and sleep disorders.
Mechanism of Action
Ntncb hydrochloride exerts its effects by acting as a competitive antagonist of the neuropeptide Y Y5 receptor. This means it binds to the receptor without activating it, thereby blocking the action of neuropeptide Y. The molecular targets involved include calcium channels, GABA receptors, and neurotransmitter transporters . The exact pathways are still being studied, but it is known to interfere with the signaling mechanisms that regulate appetite, anxiety, and circadian rhythms.
Comparison with Similar Compounds
Ntncb hydrochloride is unique in its high selectivity and potency for the neuropeptide Y Y5 receptor. Similar compounds include:
AC-099 hydrochloride: A selective full agonist of the neuropeptide FF2 receptor and partial agonist of the neuropeptide FF1 receptor.
Peptide YY (3-36): A gastrointestinal hormone peptide that also interacts with neuropeptide Y receptors.
Compared to these compounds, this compound stands out due to its high affinity and selectivity for the Y5 receptor, making it a valuable tool in neuropeptide Y research.
Properties
IUPAC Name |
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCQHNDMUNWNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587873 | |
Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486453-65-0 | |
Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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